
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
One significant application of related compounds involves their synthesis and the study of their chemical properties. For example, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization highlights the utility of these compounds in organic synthesis. The study demonstrates the enhancing effect of boron trifluoride diethyl etherate on cyclization processes, suggesting the involvement of a dicationic intermediate, sulfonium-carbenium dication, in the reaction mechanism (Saitoh et al., 2001).
Anticancer Research
In the realm of anticancer research, phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds displayed potent cytotoxic activity, with certain derivatives showing remarkable efficacy in inducing apoptosis and arresting the cell cycle at the G1 phase. This suggests the potential of these compounds as agents against various cancer types, highlighting the importance of structural elements such as the phenylsulfonyl group in medicinal chemistry (Ravichandiran et al., 2019).
Potential Therapeutic Agents
Another study focused on the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to PC-3 cells. These findings are significant as they contribute to the development of potential prostate cancer inhibitors, again demonstrating the relevance of phenylsulfonyl and tetrahydroisoquinoline components in therapeutic agent design (Liu et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation of insulin secretion .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target enzyme, possibly through hydrogen bonding or other non-covalent interactions, leading to changes in the enzyme’s activity .
Biochemical Pathways
Activation of GK can enhance glucose metabolism, thereby lowering blood glucose levels .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . The bioavailability of the compound would depend on these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism in the liver or other tissues, and excretion through the kidneys or other routes.
Result of Action
If we consider its potential target as gk, activation of this enzyme could enhance glucose metabolism, thereby potentially lowering blood glucose levels .
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYYJAVSQDEZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2471627.png)
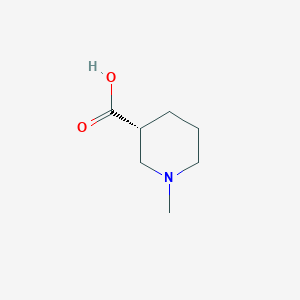
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2471629.png)
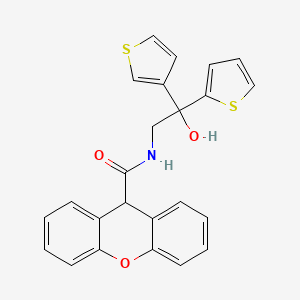
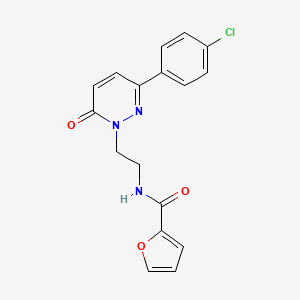
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)

![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)
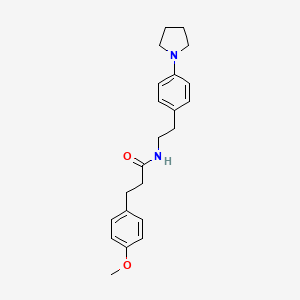
![2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2471642.png)
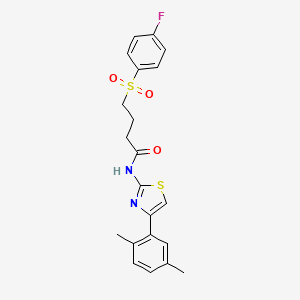
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2471645.png)
![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)
